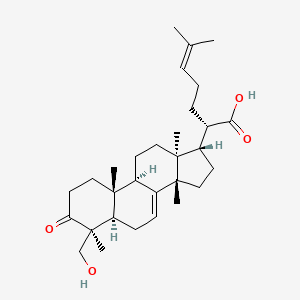
Xanthocerasic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthocerasic acid is a natural product found in Xanthoceras sorbifolium with data available.
Wissenschaftliche Forschungsanwendungen
HIV-1 Protease Inhibition
Xanthocerasic acid, derived from the wood of Xanthoceras sorbifolia, demonstrates inhibitory effects against HIV-1 protease. It's one of the active compounds identified to hinder the viral protease, vital for the maturation of the HIV-1 virus, suggesting potential applications in HIV-1 treatment (Ma et al., 2000).
Agricultural and Industrial Applications
Xanthoceras sorbifolia seeds, rich in oil with unsaturated very long-chain fatty acids, offer applications in cosmetics and biodiesel production. The seeds’ meal, post oil extraction, is high in protein and essential amino acids, beneficial in agriculture as animal feed or fertilizers. Additionally, the seeds contain saponins, compounds with applications in traditional Chinese medicine and potentially in various industries (Venegas-Calerón et al., 2017).
Anti-Tumor and Radical-Scavenging Activities
Compounds isolated from Xanthoceras sorbifolia, including polyphenols, have been studied for their anti-tumor and radical-scavenging activities. Although these compounds didn't show significant cytotoxicity against various tumor cell lines, they exhibited strong radical-scavenging activity, hinting at their potential in medical and pharmacological applications (Yang et al., 2016).
Cognitive Function Improvement
Research indicates that Xanthoceras sorbifolia husks might have a protective effect on cognitive impairment. Studies suggest that these effects could be linked to the regulation of gut microbiota and metabolic pathways, highlighting potential applications in treating cognitive disorders and understanding the gut-brain axis (Rong et al., 2020).
Eigenschaften
Molekularformel |
C30H46O4 |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(2S)-2-[(4S,5R,9R,10R,13S,14S,17S)-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)8-7-9-20(26(33)34)21-12-16-30(6)23-10-11-24-27(3,22(23)13-17-29(21,30)5)15-14-25(32)28(24,4)18-31/h8,10,20-22,24,31H,7,9,11-18H2,1-6H3,(H,33,34)/t20-,21-,22-,24+,27+,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
VOAKMNNRISZQAG-GJFGDYKQSA-N |
Isomerische SMILES |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)C)C)C(=O)O)C |
Kanonische SMILES |
CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)CO)C)C)C)C(=O)O)C |
Synonyme |
29-hydroxy-3-oxotirucalla-7,24-dien-21-oic acid xanthocerasic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



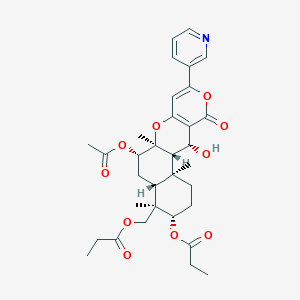
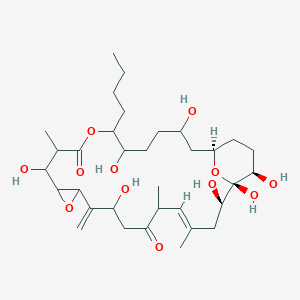
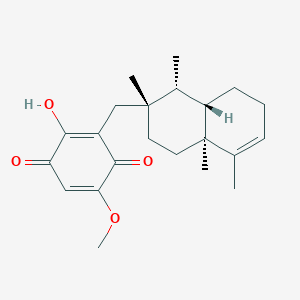
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1246666.png)
![(11E,17E)-15-[(E)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one](/img/structure/B1246667.png)

![2-{[3-(Aminomethyl)-2-(2-Methylpropyl)-1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-6-Yl]oxy}acetamide](/img/structure/B1246671.png)
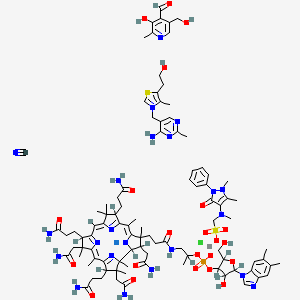
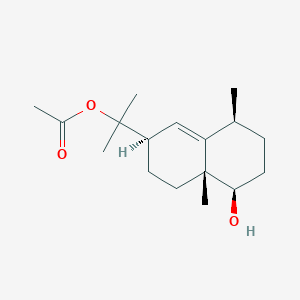
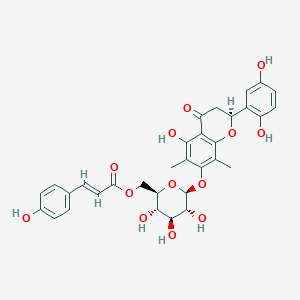
![3-Aminopropyl-[hydroxy(phenyl)methyl]phosphinic acid](/img/structure/B1246676.png)
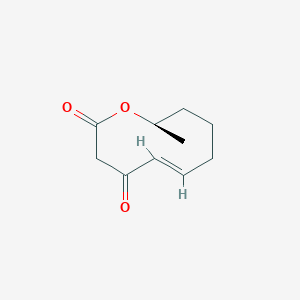
![2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone](/img/structure/B1246684.png)
![N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide](/img/structure/B1246685.png)